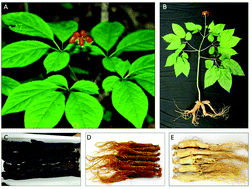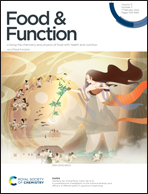Recent progress in polysaccharides from Panax ginseng C. A. Meyer
Food & Function Pub Date: 2020-12-17 DOI: 10.1039/D0FO01896A
Abstract
Panax ginseng C. A. Meyer (P. ginseng) has a long history of medicinal use and can treat a variety of diseases. P. ginseng contains a variety of active ingredients, such as saponins, polypeptides, volatile oils, and polysaccharides. Among them, saponins have always been considered as the main components responsible for its pharmacological activities. However, more and more studies have shown that polysaccharides play an indispensable role in the medicinal value of ginseng. Modern biological and medical studies have found that ginseng polysaccharides have complex structural characteristics and diverse biological activities, such as immune regulation, anti-tumor, antioxidant, hypoglycemic, and anti-radiation functions, among others. Additionally, the structural characteristics of ginseng polysaccharides are closely related to their activity. In this review, the research background, extraction, purification, structural characteristics, and biological activities of ginseng polysaccharides from different parts of P. ginseng (roots, flowers stems and leaves, and berries) under different growth conditions (artificially cultivated ginseng, mountain ginseng, and wild ginseng) are summarized. The structural characteristics of purified polysaccharides were reviewed. Meanwhile, their biological activities were introduced, and some possible mechanisms were listed. Furthermore, the structure–activity relationship of polysaccharides was discussed. Some research perspectives for the study of ginseng polysaccharides were also provided.

Recommended Literature
- [1] Retracted Article: Synthesis of a novel type of chiral salen Mn(iii) complex immobilized on crystalline zinc poly(styrene-phenylvinylphosphonate)-phosphate (ZnPS-PVPP) as effective catalysts for asymmetric epoxidation of unfunctionalized olefins†
- [2] Silicon oxycarbonitride ceramic containing nickel nanoparticles: from design to catalytic application†
- [3] Selective catalytic reduction over size-tunable rutile TiO2 nanorod microsphere-supported CeO2 catalysts
- [4] Faradaic efficiency of O2 evolution on metal nanoparticle sensitized hematite photoanodes
- [5] Lanthanide complexes as molecular dopants for realizing air-stable n-type graphene logic inverters with symmetric transconductance†
- [6] Trends in isothermal microcalorimetry
- [7] Determination of layered nickel hydroxide phases in materials disordered by stacking faults and interstratification†
- [8] Theoretical investigation of CO catalytic oxidation by a Fe–PtSe2 monolayer
- [9] Semi-synthesis and anti-lung cancer activity evaluation of aryl dihydrothiazol acyl podophyllotoxin ester derivatives†
- [10] Back cover

Journal Name:Food & Function
Research Products
-
CAS no.: 1194-18-9
-
CAS no.: 15178-48-0
-
CAS no.: 13490-74-9









